N-(2-methylphenyl)-2-phenoxypropanamide
Description
N-(2-methylphenyl)-2-phenoxypropanamide is an amide derivative characterized by a phenoxy group attached to the second carbon of a propanamide backbone and an N-bound 2-methylphenyl substituent. Amides of this class are frequently synthesized via coupling reactions (e.g., using DCC as a reagent, as seen in and ) and are explored for their bioactive properties, including local anesthetic, anti-inflammatory, or analgesic effects .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C16H17NO2/c1-12-8-6-7-11-15(12)17-16(18)13(2)19-14-9-4-3-5-10-14/h3-11,13H,1-2H3,(H,17,18) |
InChI Key |
WRAUKNKPMAZMSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C(C)OC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-(2-methylphenyl)-2-phenoxypropanamide with key analogs, emphasizing substituent effects on physicochemical and pharmacological properties:
Key Observations:
- Phenoxy vs. Alkylamino Groups: Prilocaine () replaces the phenoxy group with a propylamino moiety, conferring local anesthetic properties. The phenoxy group in the target compound may enhance aromatic interactions in biological targets but reduce solubility compared to alkylamino derivatives .
- Halogen Incorporation : Chlorine in and introduces electronegativity, which could improve receptor binding or metabolic resistance but may elevate toxicity risks .
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